
3,5-二氯-4-甲氧基-N-(2-丙基-2H-四唑-5-基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the combination of various chemical entities under controlled conditions. For example, benzamides can be synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and diamines, revealing the importance of specific functional groups in achieving the desired chemical structure (Hirokawa et al., 2002). This process often involves multiple steps, including condensation reactions, to introduce the necessary substituents for the final benzamide derivative.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the spatial arrangement of atoms and functional groups, is crucial for their chemical properties and reactivity. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to elucidate these structures. For instance, studies have shown that certain benzamide compounds crystallize in specific forms, with their molecular geometry significantly impacting their chemical behavior and interaction with biological receptors (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. These reactions can include hydrolysis, condensation, and interactions with other chemical entities, leading to the formation of complex structures or the modification of existing ones. The presence of specific substituents, such as chloro, methoxy, or tetrazolyl groups, plays a significant role in determining the reactivity and the types of chemical reactions these compounds can participate in.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and the presence of specific functional groups. For example, polymorphism in benzamide compounds can affect their solubility and melting points, which are critical factors in pharmaceutical applications (Yanagi et al., 2000).
科学研究应用
杂环化合物的合成
研究表明,具有潜在的抗炎和镇痛特性的新型杂环化合物已经合成。例如,从维斯那酮乙酸乙酯或凯林酮乙酸乙酯合成了新型化合物,显示出显着的 COX-2 抑制活性、镇痛和抗炎活性,与双氯芬酸钠相当 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。
抗糖尿病药物的开发
另一个研究重点是抗糖尿病药物的开发。制备了一系列 3-[(2,4-二氧噻唑烷-5-基)甲基]苯甲酰胺衍生物,从而确定了治疗糖尿病的候选药物,展示了该化合物作为抗高血糖剂的潜力 (M. Nomura 等人,1999)。
多巴胺受体的配体
对源自氨基酸的苯甲酰胺的研究导致了评估其与人 D2 和 D3 多巴胺受体的结合的化合物,突出了在神经精神疾病中的潜在治疗应用 (D. Yang 等人,2000)。
抗菌活性
对吡啶衍生物的研究揭示了对细菌和真菌菌株具有可变和适度抗菌活性的化合物,表明在对抗微生物感染中具有潜在应用 (N. Patel 等人,2011)。
苯甲酰胺的神经阻断活性
对 N,N-二取代乙二胺的苯甲酰胺的研究显示出潜在的神经阻断作用,表明其在治疗精神病中与传统治疗相比副作用更少 (Iwanami Sumio 等人,1981)。
伽马射线照射药物的研究
使用 EPR 光谱对 γ 射线照射的止吐药物的研究突出了此类药物在暴露于辐射时的稳定性和潜在损伤,有助于药品的安全评估 (G. Damian,2003)。
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O2/c1-3-4-19-17-12(16-18-19)15-11(20)7-5-8(13)10(21-2)9(14)6-7/h5-6H,3-4H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTUKCLSWMXPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)
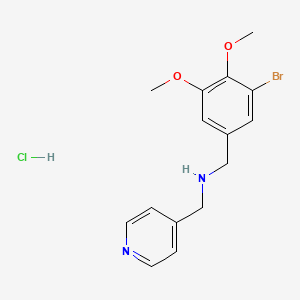
![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)
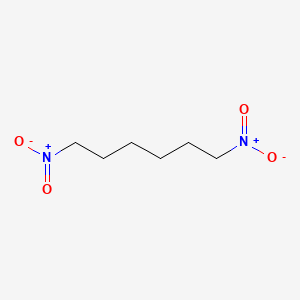
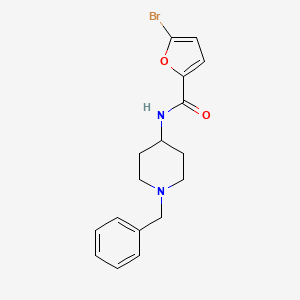
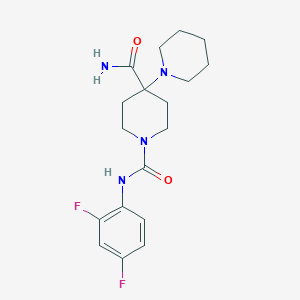
![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)
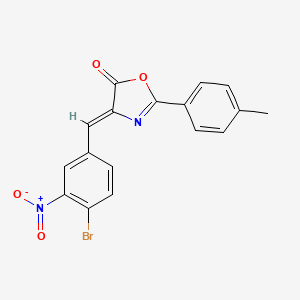
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)
![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)
![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582691.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)